Berninamycin A -

Berninamycin A

Catalog Number: EVT-8187041
CAS Number:
Molecular Formula: C51H51N15O15S
Molecular Weight: 1146.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of Berninamycin A involves a series of intricate biochemical processes. The primary biosynthetic pathway is encoded by a gene cluster that includes genes responsible for the formation of the peptide backbone and its subsequent modifications. The key steps in the synthesis include:

  1. Gene Cluster Identification: The biosynthetic gene cluster for Berninamycin A has been identified and characterized, revealing several genes (berA–J) essential for its production.
  2. Posttranslational Modifications (PTMs): The core peptide undergoes extensive PTMs, including dehydration, cyclization, and oxidation. For instance, threonine residues are modified to form dehydrobutyrine and methyloxazole, which are critical for the antibiotic's activity .
  3. Heterologous Expression: Techniques such as heterologous expression in Streptomyces lividans have been employed to produce Berninamycin A efficiently. This method allows for the investigation of precursor compounds and the timing of PTMs during synthesis .
Molecular Structure Analysis

Berninamycin A possesses a complex molecular structure characterized by a macrocyclic ring system. The key features include:

  • Molecular Formula: C₁₄H₁₉N₃O₄S
  • Molecular Weight: Approximately 329.38 g/mol
  • Structural Characteristics: The structure includes multiple rings formed through cyclization of amino acid residues, along with various functional groups that contribute to its biological activity. Notably, it contains thiazole and oxazole rings, which are critical for its interaction with bacterial ribosomes .
Chemical Reactions Analysis

The chemical reactions involving Berninamycin A primarily focus on its interactions with bacterial ribosomes, leading to inhibition of protein synthesis. Key reactions include:

  1. Binding to Ribosomes: Berninamycin A binds to the 50S subunit of bacterial ribosomes, obstructing peptide bond formation.
  2. Inhibition Mechanism: The antibiotic's action is similar to that of thiostrepton; both bind to the same site on the ribosome but through different structural motifs. This binding prevents the proper assembly of aminoacyl-tRNA into the ribosome .
  3. Resistance Mechanisms: Some bacteria develop resistance through enzymatic modification or efflux mechanisms that reduce drug accumulation within cells .
Mechanism of Action

The mechanism of action of Berninamycin A is centered on its ability to inhibit protein synthesis in susceptible bacteria:

  • Targeting Ribosomal RNA: The antibiotic interacts specifically with ribosomal RNA within the 50S subunit, disrupting the peptidyl transferase activity necessary for protein elongation.
  • Posttranslational Effects: The extensive PTMs that occur during its biosynthesis enhance its binding affinity and specificity towards bacterial ribosomes, thereby increasing its efficacy as an antibiotic .
Physical and Chemical Properties Analysis

Berninamycin A exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as methanol and dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is relatively stable under acidic conditions but may degrade under prolonged exposure to alkaline environments.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural integrity and confirm its identity during synthesis .
Applications

Berninamycin A has several significant applications in scientific research and medicine:

  • Antibacterial Agent: Its primary application is as an antibacterial agent against resistant strains of Gram-positive bacteria, making it a candidate for treating infections caused by pathogens such as Staphylococcus aureus.
  • Research Tool: Due to its unique mechanism of action, Berninamycin A serves as a valuable tool in studying protein synthesis and ribosomal function.
  • Potential Drug Development: Ongoing research aims to explore modifications of Berninamycin A to enhance its potency and reduce resistance profiles, potentially leading to new therapeutic options in antibiotic treatment .
Biosynthesis and Genetic Architecture of Berninamycin A

Ribosomal Origin and Posttranslational Modification Cascade

Berninamycin A originates from a ribosomally synthesized precursor peptide encoded by the berA gene, distinguishing it from non-ribosomal peptide antibiotics. The berA gene encodes a 47-amino acid prepropeptide comprising an N-terminal 31-residue leader sequence and a C-terminal 16-residue core peptide. Remarkably, 10 of these 16 core residues are serine, which serve as substrates for extensive posttranslational modifications (PTMs) that forge the mature antibiotic scaffold. The leader peptide facilitates recognition by modification enzymes, while the core peptide undergoes a transformation involving dehydration, cyclization, and cross-linking to generate Berninamycin A’s characteristic heterocyclic architecture [1] [3].

Role of the berA Prepeptide in Scaffold Generation

The berA-encoded core peptide dictates Berninamycin A’s structural backbone through conserved residues that undergo sequential enzymatic transformations:

  • Ser/Thr Residues: Converted to dehydroalanine (Dha) and dehydrobutyrine (Dhb) via dehydration, enabling subsequent heterocyclization [1].
  • Cysteine Residues: Form thiazole rings through cyclodehydration and dehydrogenation [3].
  • C-terminal Processing: Ser16 undergoes cleavage and amidation by BerI (a homolog of NocA/NosA), unmasking the C-terminal amide essential for macrocyclization [1] [6].

Table 1: Key Residues in the BerA Core Peptide and Their Modifications

Amino Acid PositionResiduePosttranslational ModificationRole in Final Structure
Ser3SerineDehydration → DehydroalaninePyridine ring formation
Cys4CysteineCyclization → ThiazoleCentral heterocycle
Ser5SerineCyclization → OxazoleCentral heterocycle
Ser8SerineMethylation → MethyloxazoleMacrocycle incorporation
Ser16SerineCleavage/amidationC-terminal macrocycle closure

Enzymatic Machinery in the ber Gene Cluster

The 11-gene ber cluster (berA–J) spans 12.9 kb and encodes dedicated enzymes for PTMs:

  • Dehydratases (BerB/BerC): Install Dha/Dhb moieties via glutamate elimination, analogous to lanthipeptide biosynthesis [1].
  • Cyclodehydratases/Dehydrogenases (BerG1/BerG2, BerE1/BerE2): BerG1/G2 (YcaO-type) catalyze cyclodehydration of Cys/Ser/Thr residues to thiazoline/methyloxazoline intermediates. BerE1/E2 oxidize these to aromatic thiazoles/methyloxazoles [1] [6].
  • Pyridine Synthase (BerD): Catalyzes the [4+2] cycloaddition of two dehydroalanines and a dehydrobutyrine to form the central pyridine ring, concomitant with macrocyclization [1] [3].
  • Accessory Enzymes: Cytochrome P450 BerH hydroxylates Val7 (yielding Berninamycin B if absent), while BerJ methylates 23S rRNA to confer self-resistance [1] [4].

Table 2: Enzymes in the Berninamycin Biosynthetic Pathway

GeneProtein FunctionCatalytic Role
berAPrepeptideScaffold precursor
berB/CDehydratasesSer/Thr → Dha/Dhb
berG1/G2CyclodehydratasesCys/Ser/Thr → Thiazoline/Oxazoline
berE1/E2DehydrogenasesOxidation to Thiazole/Oxazole
berDPyridine SynthasePyridine ring formation + macrocyclization
berHCytochrome P450Val7 hydroxylation
berIAmidotransferaseC-terminal amidation
berJ23S rRNA MethyltransferaseSelf-resistance via rRNA modification

Macrocyclization Mechanisms for 35-Atom Framework Formation

Berninamycin A’s 35-atom macrocycle formation involves a synchronized two-step process:

  • Pyridine Ring Formation: BerD orchestrates a regioselective cycloaddition between Dha3, Dha6, and Dhb7 residues, generating the central pyridine core. This step is thermodynamically coupled to macrocyclization, facilitating ring closure [1] [3].
  • Macrocycle Closure: The pyridine-tethered linear peptide undergoes cyclization between the C-terminal carboxamide and the N-terminal Dha residue, forming a 13-residue (35-atom) ring. This distinguishes Berninamycin A from smaller 26-atom (e.g., thiocillin) or 29-atom (e.g., GE2270) thiopeptide macrocycles [1] [6].

Heterologous Expression and Host-Specific Maturation

Comparative Yield in Streptomyces lividans vs. Native S. bernensis

Heterologous expression of the ber cluster in Streptomyces lividans TK24 yields Berninamycin A at 2.4 times the level of the native producer Streptomyces bernensis UC 5144. However, production is highly variable due to:

  • Regulatory Mismatch: Suboptimal promoter recognition in the heterologous host.
  • Incomplete PTMs: Trace amounts of Berninamycin B (lacking Val7 hydroxylation) and Berninamycin D (hydrolyzed C-tail) are detected, indicating partial maturation [1] [3].

Linear Thiopeptide Variants in Non-native Hosts

Expression in Streptomyces albus J1074 results in linear thiopeptide derivatives Berninamycins J and K, which lack the pyridine core and macrocycle. Key characteristics include:

  • Structural Defects: Retention of unmodified serine residues and absence of macrocyclization due to failed BerD activity.
  • Reduced Bioactivity: 10-fold lower antibacterial activity against Gram-positive bacteria compared to Berninamycin A, confirming macrocyclization’s role in target binding [2] [7].
  • Host-Specific Interference: Undefined S. albus proteases or chaperones may disrupt PTM complex assembly, leading to premature termination of maturation [2].

Methyloxazoline-to-Methyloxazole Conversion in S. venezuelae

Expression in Streptomyces venezuelae ATCC 10712 generates a macrocyclic variant where Ser8 remains as methyloxazoline instead of methyloxazole. This arises due to:

  • Dehydrogenation Deficiency: Inefficient oxidation by BerE2 dehydrogenase in S. venezuelae.
  • Structural Impact: The methyloxazoline introduces conformational flexibility, potentially altering interactions with the 50S ribosomal target. Nevertheless, the compound retains antibacterial activity, albeit reduced [1] [3].

Properties

Product Name

Berninamycin A

IUPAC Name

(14S,17Z,27S)-N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-17-ethylidene-14-[(1R)-1-hydroxyethyl]-27-(2-hydroxypropan-2-yl)-20,33-dimethyl-24,30,37,40-tetramethylidene-12,15,22,25,28,35,38-heptaoxo-19,32,42-trioxa-9-thia-3,13,16,23,26,29,36,39,44,45,46,47-dodecazahexacyclo[39.2.1.18,11.118,21.131,34.02,7]heptatetraconta-1(43),2(7),3,5,8(47),10,18(46),20,31(45),33,41(44)-undecaene-4-carboxamide

Molecular Formula

C51H51N15O15S

Molecular Weight

1146.1 g/mol

InChI

InChI=1S/C51H51N15O15S/c1-13-28-49-65-34(26(10)81-49)45(76)56-21(5)40(71)66-36(51(11,12)78)46(77)58-23(7)48-64-33(25(9)80-48)44(75)55-20(4)39(70)57-22(6)47-61-30(16-79-47)35-27(50-62-31(17-82-50)42(73)63-32(24(8)67)43(74)60-28)14-15-29(59-35)41(72)54-19(3)38(69)53-18(2)37(52)68/h13-17,24,32,36,67,78H,2-7H2,1,8-12H3,(H2,52,68)(H,53,69)(H,54,72)(H,55,75)(H,56,76)(H,57,70)(H,58,77)(H,60,74)(H,63,73)(H,66,71)/b28-13-/t24-,32+,36-/m1/s1

InChI Key

CAFFHXXVDGAVPH-DKFXDEMXSA-N

SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O

Canonical SMILES

CC=C1C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)NC(C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)NC(C(=O)N1)C(C)O)C(C)(C)O

Isomeric SMILES

C/C=C\1/C2=NC(=C(O2)C)C(=O)NC(=C)C(=O)N[C@H](C(=O)NC(=C)C3=NC(=C(O3)C)C(=O)NC(=C)C(=O)NC(=C)C4=NC(=CO4)C5=C(C=CC(=N5)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C6=NC(=CS6)C(=O)N[C@H](C(=O)N1)[C@@H](C)O)C(C)(C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.